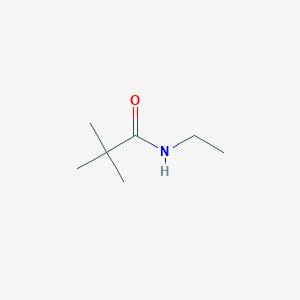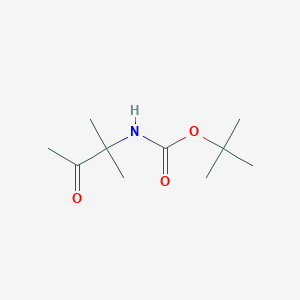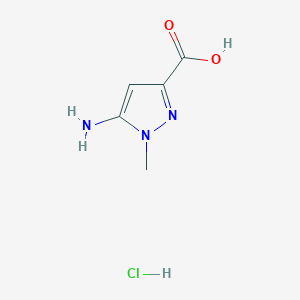
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
“3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a chemical compound with the CAS Number: 90563-93-2 . It has a molecular weight of 179.18 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid .
Synthesis Analysis
An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .
Molecular Structure Analysis
The molecular formula of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is C9H9NO3 . The InChI code is 1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” include a molecular weight of 179.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 179.058243149 g/mol .
Wissenschaftliche Forschungsanwendungen
Allelochemicals and Agronomic Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride, have been the focus of phytochemical research due to their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties suggest potential agronomic applications, including natural herbicide models and understanding plant defense mechanisms against pests and diseases (Macias et al., 2006).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for 3,4-dihydro-2H-1,4-benzoxazine derivatives and their applications in creating novel compounds with potential biological activities. These methodologies allow for efficient and scalable synthesis, expanding the toolbox available for medicinal chemistry and drug discovery (Ilaš et al., 2008).
Antibacterial Activity
The synthesis and evaluation of 1,4-Benzoxazine analogues have shown significant antibacterial activity against various strains, indicating their potential use in developing new antibacterial agents. Such studies contribute to the ongoing search for novel compounds to combat antibiotic-resistant bacteria (Kadian et al., 2012).
Material Science Applications
3,4-Dihydro-1,3-2H-Benzoxazines, derivatives of the targeted compound, have been explored beyond their traditional use as monomers for polybenzoxazines. Their remarkable properties have found applications in creating luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating the versatility of benzoxazine derivatives in material science (Wattanathana et al., 2017).
Bioactivity and Ecological Role
The bioactivity and ecological roles of 1,4-benzoxazinones, closely related to the compound of interest, highlight the chemical diversity and biological significance of these compounds. Their use in developing pharmaceuticals and understanding their role in chemical defense mechanisms in plants underscores the potential for natural product research in discovering novel bioactive compounds (Macias et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds like benzoylthiophenes have been reported to be allosteric enhancers (ae) of agonist activity at the a1 adenosine receptor .
Mode of Action
It’s known that allosteric enhancers like benzoylthiophenes increase the efficacy of agonists at their respective receptors . This suggests that 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride might interact with its targets in a similar manner, enhancing the activity of agonists at the A1 adenosine receptor.
Biochemical Pathways
The a1 adenosine receptor, a potential target of this compound, is involved in several biochemical pathways, including the regulation of heart rate and neurotransmitter release .
Result of Action
Allosteric enhancers of the a1 adenosine receptor can increase the efficacy of agonists, potentially leading to enhanced physiological responses .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMYKRGFIEWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)

